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Compound of Interest

Compound Name: Antibiotic A-33853

Cat. No.: B1666389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
A-33853 is a naturally occurring benzoxazole antibiotic first isolated from the culture broth of

Streptomyces sp. NRRL 12068. Its unique chemical structure and significant biological activity,

particularly its potent antileishmanial properties, have made it a subject of interest in medicinal

chemistry and drug discovery. This technical guide provides a comprehensive overview of the

elucidation of A-33853's chemical structure, its biological characterization, and the

methodologies for its synthesis and biosynthesis.

Chemical Structure and Physicochemical Properties
A-33853 is characterized by a benzoxazole core linked to a substituted phenyl group, which in

turn is attached to a 3-hydroxypyridine-2-carbonyl moiety.
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Identifier Value

IUPAC Name

2-[3-hydroxy-2-[(3-hydroxypyridine-2-

carbonyl)amino]phenyl]benzoxazole-4-

carboxylic acid

CAS Number 80148-45-4

Molecular Formula C₂₀H₁₃N₃O₆

Molecular Weight 391.34 g/mol

Biological Activity
A-33853 has demonstrated a range of biological activities, most notably against protozoan

parasites and bacteria. The following tables summarize the available quantitative data on its

efficacy.

Table 1: Antiprotozoal Activity of A-33853

Target Organism Assay IC₅₀ (µM) Notes

Leishmania donovani Axenic amastigotes 0.21
3-fold more active

than miltefosine.

Trypanosoma brucei

rhodesiense
> 30

Trypanosoma cruzi > 30

Plasmodium

falciparum
> 10

Eimeria tenella Inhibitory effect noted

Trichomonas vaginalis MIC < 0.975 µg/mL

Table 2: Antibacterial Activity of A-33853
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Target Organism MIC (µg/mL)

Staphylococcus aureus 2

Mycoplasma gallisepticum ≤1.56

Table 3: Cytotoxicity Data for A-33853

Cell Line IC₅₀ (µM)

L6 cells (rat skeletal myoblasts) 1.8

Table 4: In Vivo Toxicity of A-33853

Animal Model Route of Administration LD₅₀

Mice Intraperitoneal (i.p.) > 300 mg/kg

Chemical Synthesis Workflow
The first total synthesis of A-33853 was reported by Tipparaju and colleagues in 2008. The

general synthetic strategy involves the coupling of key building blocks followed by cyclization to

form the benzoxazole ring.
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A simplified workflow for the chemical synthesis of A-33853.

Biosynthetic Pathway of A-33853
The biosynthetic gene cluster for A-33853 in Streptomyces sp. NRRL 12068 has been

characterized, revealing an unusual assembly logic. The biosynthesis involves a unique set of

enzymes that catalyze the formation of the benzoxazole and amide bonds from two key

precursors: 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxypicolinic acid (3-HPA).
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The proposed biosynthetic pathway of A-33853.

Experimental Protocols
Detailed experimental protocols for the fermentation, isolation, chemical synthesis, and

biological evaluation of A-33853 are provided in the primary literature. Due to access

limitations, this guide provides a high-level overview of the methodologies employed. For

precise, step-by-step instructions, readers are directed to the cited publications.

Fermentation and Isolation
The original isolation of A-33853 was reported by Michel et al. (1984). The general procedure

involves:

Fermentation: Culturing of Streptomyces sp. NRRL 12068 in a suitable nutrient medium to

promote the production of A-33853.
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Extraction: Extraction of the culture broth with an organic solvent to isolate the crude

product.

Purification: Chromatographic techniques, such as column chromatography, are used to

purify A-33853 from the crude extract.

Chemical Synthesis
The chemical synthesis of A-33853, as described by Tipparaju et al. (2008), generally follows

these key steps:

Amide Bond Formation: Coupling of a protected 2-amino-3-nitrophenol derivative with 3-

hydroxypicolinic acid.

Nitro Group Reduction: Reduction of the nitro group to an amine.

Benzoxazole Ring Formation: Intramolecular cyclization to form the benzoxazole ring.

Deprotection: Removal of protecting groups to yield the final product, A-33853.

Biological Assays
The biological activity of A-33853 and its analogs was evaluated using a panel of in vitro

assays:

Antiprotozoal Activity: Assays against axenic amastigotes of L. donovani and other protozoan

parasites to determine IC₅₀ values.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) assays against various

bacterial strains.

Cytotoxicity Assays: Evaluation of the cytotoxic effects on mammalian cell lines, such as L6

cells, to determine selectivity.

Biosynthetic Gene Cluster Characterization
The characterization of the A-33853 biosynthetic gene cluster by Zhai et al. (2015) involved:
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Genome Mining: Identification of the putative gene cluster in the genome of Streptomyces

sp. NRRL 12068.

Heterologous Expression: Expression of the gene cluster in a host organism to confirm its

role in A-33853 production.

Gene Deletion Experiments: Knocking out specific genes within the cluster to elucidate the

function of individual enzymes in the biosynthetic pathway.

To cite this document: BenchChem. [A-33853: A Technical Guide to its Chemical Structure,
Characterization, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666389#a-33853-chemical-structure-elucidation-
and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1666389#a-33853-chemical-structure-elucidation-and-characterization
https://www.benchchem.com/product/b1666389#a-33853-chemical-structure-elucidation-and-characterization
https://www.benchchem.com/product/b1666389#a-33853-chemical-structure-elucidation-and-characterization
https://www.benchchem.com/product/b1666389#a-33853-chemical-structure-elucidation-and-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666389?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

